molecular formula C20H24FN5O3 B10986313 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B10986313
M. Wt: 401.4 g/mol
InChI Key: DUGUIKBPWWSSCW-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidoindazol core substituted with a 10-fluoro group and a 2-methyl moiety, coupled with a propanamide side chain terminating in a morpholin-4-yl-ethyl group. The fluorine atom likely enhances metabolic stability and binding affinity by modulating electron density and steric effects .

Properties

Molecular Formula

C20H24FN5O3

Molecular Weight

401.4 g/mol

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C20H24FN5O3/c1-13-14(5-6-17(27)22-7-8-25-9-11-29-12-10-25)20(28)26-19(23-13)18-15(21)3-2-4-16(18)24-26/h2-4,24H,5-12H2,1H3,(H,22,27)

InChI Key

DUGUIKBPWWSSCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the indazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The fluorine atom is introduced via electrophilic fluorination, and the morpholine group is attached using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the indazole ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.

Medicine

Medicinally, 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indazole ring can form strong interactions with active sites, while the morpholine group enhances solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues are categorized below based on core scaffolds and substituents.

Compound Name / ID (from Evidence) Core Structure Key Substituents Biological Activity (Relative) Notes
Target Compound Dihydropyrimidoindazol 10-Fluoro, 2-methyl, morpholin-4-yl-ethyl propanamide Not explicitly reported (inferred high) Enhanced solubility via morpholine; fluorination may improve target binding
Compound 9 () Indole-thiazole 1H-indol-3-yl, 4-phenylthiazol-2-yl Activity scores: 3, 4, 3 Lower solubility due to hydrophobic thiazole/phenyl groups; indole may confer CNS activity
Compound 11 () Imidazole-thiazole Benzyloxy-methylimidazole, 4-phenylthiazol-2-yl Activity scores: 5, 3, 3 Bulky benzyloxy group may reduce membrane permeability
EP 4 374 877 A2 () Pyrrolopyridazine-carboxamide Trifluoromethyl, difluoro-morpholinyl-ethoxy High (patent focus) Trifluoromethyl enhances lipophilicity; morpholinyl-ethoxy improves solubility
EP 4 374 877 A2 () Diazaspiro-decene Trifluoromethyl, morpholinyl-ethyl High (patent focus) Spirocyclic core may confer conformational rigidity for selective binding

Key Findings:

Core Scaffolds :

  • The dihydropyrimidoindazol core in the target compound is distinct from indole-thiazole () and pyrrolopyridazine () systems. Its fused bicyclic structure may offer superior planar geometry for intercalation or enzyme active-site binding.
  • Spirocyclic cores () exhibit rigidity but require synthetic complexity, whereas the target’s simpler core may facilitate scalable synthesis .

Substituent Effects :

  • Fluorine vs. Chlorine : The 10-fluoro group in the target compound likely reduces metabolic degradation compared to chlorophenyl groups in compounds (e.g., Compound 10) .
  • Morpholine vs. Thiazole : The morpholinyl-ethyl side chain enhances aqueous solubility relative to thiazole-based analogues (), which are more lipophilic and prone to aggregation .

Activity Trends: Morpholine-containing compounds (target, –4) are prioritized in patents, suggesting improved efficacy or pharmacokinetics. Fluorinated derivatives (target, ) may exhibit better blood-brain barrier penetration than non-fluorinated analogs .

Biological Activity

The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide has emerged as a significant entity in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.

Structural Characteristics

This compound features a complex structure that includes a pyrimidine and indazole moiety, contributing to its biological properties. The presence of a fluorinated methyl group and a morpholine substituent enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps that require optimization to achieve high yields and purity. Key synthetic pathways may include:

  • Formation of the Pyrimidine Core : Utilizing specific reagents to construct the pyrimidine structure.
  • Indazole Integration : Introducing the indazole moiety through cyclization reactions.
  • Amide Bond Formation : Coupling with morpholine derivatives to create the final propanamide structure.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, which may include:

  • Anticancer Properties : The structural components suggest potential interactions with cancer-related targets, inhibiting cell proliferation and migration.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound as an antimicrobial agent.

The exact mechanisms of action remain to be fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition of their activity. This could result in downstream effects on cellular pathways involved in disease progression.

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
Morpholino derivativesMorpholine ringAntimicrobial
Indazole derivativesIndazole coreAntidepressant

The combination of a fluorinated pyrimidine structure with a morpholine substituent in this compound may enhance its binding properties and selectivity towards specific biological targets compared to other similar compounds .

Case Studies

Recent studies have highlighted the potential of compounds with similar structures in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that pyrimidine derivatives significantly inhibited cell proliferation in cancer cell lines, suggesting a similar potential for our compound .
  • Antimicrobial Evaluation : Research on morpholino derivatives has shown promising antimicrobial activity against resistant strains of bacteria .

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Target Identification : To clarify the molecular targets involved in its biological activity.

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